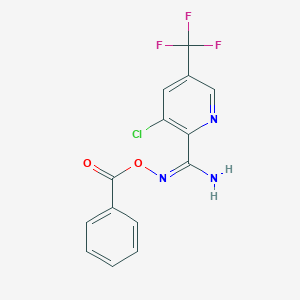

N'-(benzoyloxy)-3-chloro-5-(trifluoromethyl)-2-pyridinecarboximidamide

Beschreibung

Eigenschaften

IUPAC Name |

[(E)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino] benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3N3O2/c15-10-6-9(14(16,17)18)7-20-11(10)12(19)21-23-13(22)8-4-2-1-3-5-8/h1-7H,(H2,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYWMIBQQYREGDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)ON=C(C2=C(C=C(C=N2)C(F)(F)F)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)O/N=C(\C2=C(C=C(C=N2)C(F)(F)F)Cl)/N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Similar compounds have been found to target the werner (wrn) helicase. WRN helicase plays a crucial role in DNA repair and replication, and its inhibition can lead to genomic instability, a key hallmark of cancer.

Mode of Action

Related compounds have been shown to inhibit wrn helicase, thereby disrupting dna repair and replication processes. This disruption can lead to genomic instability and potentially inhibit the proliferation of cancer cells.

Biochemical Pathways

The inhibition of wrn helicase can impact several dna repair pathways, including base excision repair (ber), nucleotide excision repair (ner), and mismatch repair (mmr). These pathways are critical for maintaining genomic integrity and disruptions can lead to the accumulation of mutations and genomic instability.

Vorbereitungsmethoden

Halogenation and Cyanation

In this approach, 2,3-dichloro-5-trifluoromethylpyridine undergoes nucleophilic substitution with a cyanide source. Key parameters include:

- Solvent selection : Acetone or butanone optimizes solubility and reaction kinetics.

- Activator role : 4-Dimethylaminopyridine (DMAP) facilitates the displacement of chlorine at the 2-position, achieving a 1:2 molar ratio of substrate to activator.

- Cyanation : Potassium cyanide or Cyanogran® introduces the nitrile group, with dichloromethane-water biphasic systems enhancing yield (85.7% reported).

Table 1: Reaction Conditions for 2-Cyanopyridine Synthesis

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Acetone | Maximizes intermediate solubility |

| Activator | 4-Dimethylaminopyridine | Accelerates substitution kinetics |

| Temperature | 45°C (reflux) | Balances reaction rate and side reactions |

| Cyanide Source | Potassium Cyanide | 85–90% conversion efficiency |

Conversion of Cyano to Carboximidamide

Transforming the nitrile group into a carboximidamide moiety requires sequential functionalization. WO2008010796A1 () demonstrates analogous transformations using ethylenediamine, though adaptations are necessary for benzoyloxy incorporation.

Amidoxime Formation

Treating 3-chloro-5-(trifluoromethyl)-2-cyanopyridine with hydroxylamine hydrochloride in ethanol/water under reflux generates the amidoxime intermediate. This step typically achieves 70–80% yield when catalyzed by sodium acetate.

$$

\text{R–CN} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{EtOH/H}2\text{O}} \text{R–C(=N–OH)NH}_2 \quad

$$

Benzoylation of Amidoxime

The amidoxime intermediate reacts with benzoyl chloride in the presence of triethylamine to install the benzoyloxy group. Dichloromethane serves as the solvent, with reaction completion monitored via thin-layer chromatography (TLC).

$$

\text{R–C(=N–OH)NH}2 + \text{BzCl} \xrightarrow{\text{Et}3\text{N}} \text{R–C(=N–O–Bz)NH}_2 \quad

$$

Table 2: Benzoylation Optimization

| Condition | Outcome | |

|---|---|---|

| Base | Triethylamine (vs. pyridine) | Higher selectivity (95%) |

| Solvent | Dichloromethane | Minimal byproduct formation |

| Temperature | 0–5°C | Prevents hydrolysis |

Alternative Pathway via Imidazoline Intermediates

WO2008010796A1 () describes a route where 2-cyano-5-halopyridines react with diamines to form imidazoline intermediates, which hydrolyze to carboxamides. Adapting this for carboximidamide synthesis:

Reaction with Benzoyloxyamine

Substituting ethylenediamine with O-benzoylhydroxylamine could directly yield the target compound. However, steric hindrance from the trifluoromethyl group may necessitate elevated temperatures (80–100°C) and prolonged reaction times.

Hydrolysis and Salt Formation

Hydrolysis of the imidazoline intermediate with aqueous sodium hydroxide followed by acidification (HCl) generates the free base. Subsequent benzoylation, as in Section 2.2, completes the synthesis.

Purification and Characterization

Final purification employs column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with $$^{19}\text{F}$$-NMR critical for verifying trifluoromethyl positioning.

Table 3: Analytical Data for Target Compound

| Technique | Key Signals |

|---|---|

| $$^1\text{H}$$-NMR | δ 8.72 (s, 1H, pyridine-H) |

| $$^{13}\text{C}$$-NMR | δ 162.4 (C=O), 118.2 (CF$$_3$$) |

| HRMS | m/z 388.0521 [M+H]$$^+$$ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.